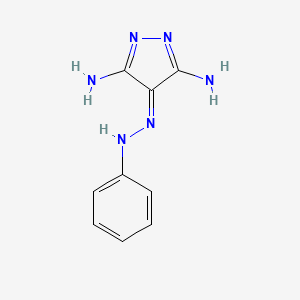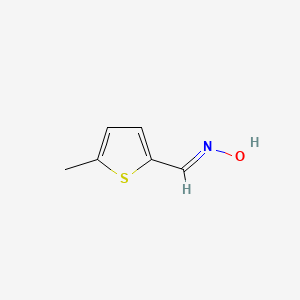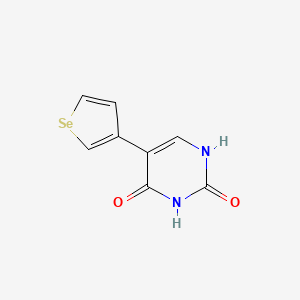![molecular formula C17H16N4O2 B7794748 (4Z)-5-amino-4-[(4-methoxyanilino)methylidene]-2-phenylpyrazol-3-one](/img/structure/B7794748.png)
(4Z)-5-amino-4-[(4-methoxyanilino)methylidene]-2-phenylpyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “(4Z)-5-amino-4-[(4-methoxyanilino)methylidene]-2-phenylpyrazol-3-one” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-5-amino-4-[(4-methoxyanilino)methylidene]-2-phenylpyrazol-3-one involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route can vary depending on the desired purity and yield of the final product. Common methods include:
Stepwise Synthesis: This involves the sequential addition of reactants to form the desired compound.
Catalytic Reactions: Catalysts are often used to enhance the reaction rate and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process typically involves:
Bulk Synthesis: Large quantities of reactants are mixed in reactors under controlled conditions.
Optimization: Reaction conditions such as temperature, pressure, and pH are optimized to maximize yield.
Quality Control: The final product undergoes rigorous testing to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(4Z)-5-amino-4-[(4-methoxyanilino)methylidene]-2-phenylpyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Solvents: Reactions are often carried out in solvents such as ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
(4Z)-5-amino-4-[(4-methoxyanilino)methylidene]-2-phenylpyrazol-3-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its biological activity and potential therapeutic effects.
Medicine: Research is ongoing to explore its use in drug development and treatment of diseases.
Industry: this compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which (4Z)-5-amino-4-[(4-methoxyanilino)methylidene]-2-phenylpyrazol-3-one exerts its effects involves interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects. The exact mechanism can vary depending on the context in which the compound is used.
Properties
IUPAC Name |
(4Z)-5-amino-4-[(4-methoxyanilino)methylidene]-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-23-14-9-7-12(8-10-14)19-11-15-16(18)20-21(17(15)22)13-5-3-2-4-6-13/h2-11,19H,1H3,(H2,18,20)/b15-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRLBGUIJVWUIG-PTNGSMBKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=C2C(=NN(C2=O)C3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C\2/C(=NN(C2=O)C3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(cyclohexylamino)-phenylmethylidene]propanedial](/img/structure/B7794667.png)


![Selenopheno[3,2-b]pyridine-5-carboxylic acid](/img/structure/B7794693.png)


![(5Z)-5-[(3-hydroxypropylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7794712.png)
![(5Z)-5-[(1-hydroxybutan-2-ylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7794718.png)
![(4Z)-4-[1-(tert-butylamino)ethylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one](/img/structure/B7794733.png)
![(4Z)-4-[(5-chloro-2-methylanilino)methylidene]-3-phenyl-1,2-oxazol-5-one](/img/structure/B7794738.png)
![N-methyl-N'-[(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)carbonyl]urea](/img/structure/B7794743.png)
![(4Z)-2-(4-chlorophenyl)-4-[1-(heptylamino)ethylidene]-1,3-oxazol-5-one](/img/structure/B7794744.png)
![2-[2-(1,3-Benzothiazol-2-yl)phenoxy]acetohydrazide](/img/structure/B7794750.png)
![4-[3-(Trifluoromethyl)anilino]pyridin-1-ium-3-sulfonate](/img/structure/B7794755.png)
